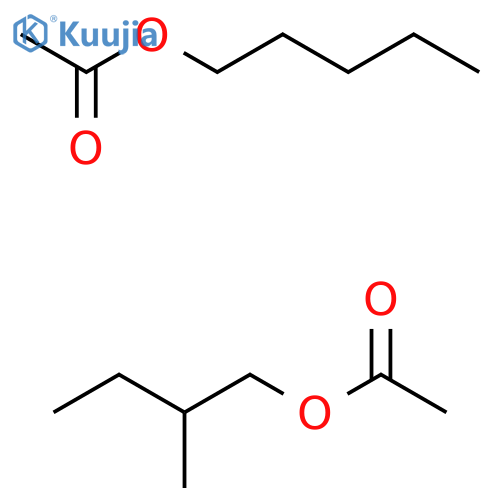Cas no 1173022-93-9 (2-Methylbutyl acetate;pentyl acetate)

1173022-93-9 structure
商品名:2-Methylbutyl acetate;pentyl acetate
CAS番号:1173022-93-9
MF:C14H28O4
メガワット:260.369725227356
MDL:MFCD09039269
CID:2602374
PubChem ID:24853635
2-Methylbutyl acetate;pentyl acetate 化学的及び物理的性質
名前と識別子
-
- AMyl acetate, Mixture of isoMers
- 2-methylbutyl acetate,pentyl acetate
- 2-Methylbutyl acetate--pentyl acetate (1/1)
- 2-Methylbutyl acetate;pentyl acetate
- 1173022-93-9
- DTXSID50583454
- 2-methylbutyl acetate; pentyl acetate
-
- MDL: MFCD09039269
- インチ: 1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3
- InChIKey: LSUIXWQPOJYELL-UHFFFAOYSA-N
- ほほえんだ: O(C(C)=O)CC(C)CC.O(C(C)=O)CCCCC
計算された属性
- せいみつぶんしりょう: 260.19875937g/mol
- どういたいしつりょう: 260.19875937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 168
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 密度みつど: 0.876 g/mL at 25 °C
- フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
- 屈折率: n20/D 1.402
2-Methylbutyl acetate;pentyl acetate セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H226-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN1104 - class 3 - PG 3 - Amyl acetates
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: 16-26-36/37/39
-
危険物標識:

2-Methylbutyl acetate;pentyl acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S240278-1l |
Amyl acetate, mixture of isomers , Mixtureof2-methylbutylacetateandn-pentylacetate |
1173022-93-9 | 99% | 1l |
RMB 584.66 | 2025-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227471-2.5L |
2-Methylbutyl acetate;pentyl acetate |
1173022-93-9 | 99% | 2.5l |
¥1867.65 | 2023-12-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 227471-1L |
2-Methylbutyl acetate;pentyl acetate |
1173022-93-9 | 99% | 1l |
¥859.24 | 2023-12-09 | |
| Cooke Chemical | S240278-2.5l |
Amyl acetate, mixture of isomers , Mixtureof2-methylbutylacetateandn-pentylacetate |
1173022-93-9 | 99% | 2.5l |
RMB 1389.92 | 2025-02-21 |
2-Methylbutyl acetate;pentyl acetate 関連文献
-
Hui Zhang,Mei Liu,Tian Zhou,Bin Dong,Christopher Y. Li Nanoscale 2015 7 11033
-
Hassiba Chahdoura,Jo?o C. M. Barreira,Virginia Fernández-Ruiz,Patricia Morales,Ricardo C. Calhelha,Guido Flamini,Marina Sokovi?,Isabel C. F. R. Ferreira,Lotfi Achour Food Funct. 2016 7 1458
-
Anthony M. Carestia,Davide Ravelli,Erik J. Alexanian Chem. Sci. 2018 9 5360
-
Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081
-
Mei Liu,Limei Liu,Wenlong Gao,Miaoda Su,Ya Ge,Lili Shi,Hui Zhang,Bin Dong,Christopher Y. Li Nanoscale 2015 7 4949
1173022-93-9 (2-Methylbutyl acetate;pentyl acetate) 関連製品
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 157047-98-8(Benzomalvin C)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
